

Application Notes and Protocols for Solid-Phase Extraction in Azo Dye Analysis

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Compound of Interest

Compound Name: Disperse Orange 1

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This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of azo dyes from various matrices, including food and environmental samples. The methodologies outlined are essential for the accurate quantification and analysis of these compounds, which are of significant interest due to their widespread use and potential health concerns.

Azo dyes, characterized by the presence of one or more azo groups ($-N=N-$), are extensively used as colorants in the textile, food, and cosmetic industries. However, some azo dyes can be metabolized into potentially carcinogenic and mutagenic aromatic amines, necessitating reliable analytical methods for their detection and quantification in various consumer products and environmental samples.^[1]^[2] Solid-phase extraction has emerged as a robust and efficient technique for the sample preparation of azo dyes prior to chromatographic analysis.^[2]

Quantitative Data Summary

The selection of an appropriate SPE sorbent and protocol is critical for achieving high recovery and low detection limits. The following table summarizes quantitative data from various studies on the SPE of azo dyes, providing a comparative overview of different methods.

Azo Dye(s)	SPE Sorbent	Matrix	Recovery (%)	LOD	LOQ	Analytical Method
Sudan I, II, III, IV	Oasis MAX	Chili Sauce	Not Specified	<10 µg/kg (for screening)	<10 µg/kg	LC-MS/MS
Sudan I, II, III, IV	Humic Acid-Bonded Silica	Hot Chilli Products	85.6 - 119.7%	1.1 - 4.3 ng/g	3.8 - 14.3 ng/g	ESI-QTOF-MS
Nineteen Azo Dyes	Fe3O4@C OF	Stream Water	83.1 - 122.4%	2.8 - 70.7 µg/kg	9.5 - 235.7 µg/kg	GC-MS
Para Red, Solvent Yellow 2, Solvent Red 1, Sudan Red 7B	C18	Rat Plasma	81.49 - 118.65%	0.1 - 1.0 µg/L	0.1 - 1.0 µg/L	UFLC-MS/MS
Sulfonated Azo Dyes	C18	Drinks and Drops	Not Specified	31.5 - 119.4 ng/zone	95.3 - 361.8 ng/zone	HPTLC-DAD
Tartrazine, Sunset Yellow, Allura Red	Graphene Oxide	Water	95.01 - 106.33%	0.070 - 0.281 ng/mL	2.318 - 9.368 ng/mL	Not Specified

Experimental Protocols

This section details a general-purpose solid-phase extraction protocol using C18 cartridges, which are widely applicable for the extraction of non-polar to moderately polar azo dyes from aqueous samples. This is followed by a more specific protocol for the analysis of Sudan dyes in a complex food matrix.

General Protocol for Azo Dye Extraction from Liquid Samples using C18 SPE Cartridges

This protocol is suitable for the extraction of azo dyes from beverages and water samples.^[3]

1. Materials and Reagents:

- C18 SPE Cartridges (e.g., 500 mg, 6 mL)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (or other appropriate modifier)
- Deionized water
- SPE Vacuum Manifold
- Nitrogen evaporator

2. Protocol Steps:

- Cartridge Conditioning:
 - Pass 6 mL of methanol through the C18 cartridge to activate the sorbent.
 - Do not allow the cartridge to dry.
- Cartridge Equilibration:
 - Pass 6 mL of deionized water (or a solution mimicking the sample matrix, e.g., 0.2% formic acid in water) through the cartridge.
 - Ensure the sorbent bed remains wetted.
- Sample Loading:

- Load the pre-treated sample (e.g., 20 mL of a beverage) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 6 mL of a weak solvent mixture to remove interferences. A common wash solution is a low percentage of methanol in water (e.g., 5-10% methanol) with a modifier like formic acid. This step may need optimization depending on the specific analytes and matrix.
- Elution:
 - Elute the retained azo dyes with a small volume (e.g., 6 mL) of a strong, non-polar solvent such as methanol or acetonitrile.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, known volume of a suitable solvent (e.g., the initial mobile phase for LC analysis) before analysis.

Specific Protocol for Sudan Dye Analysis in Chili Powder using Oasis MAX SPE Cartridges

This protocol is adapted for the extraction of lipophilic Sudan dyes from a complex, oily food matrix.

1. Sample Pre-extraction:

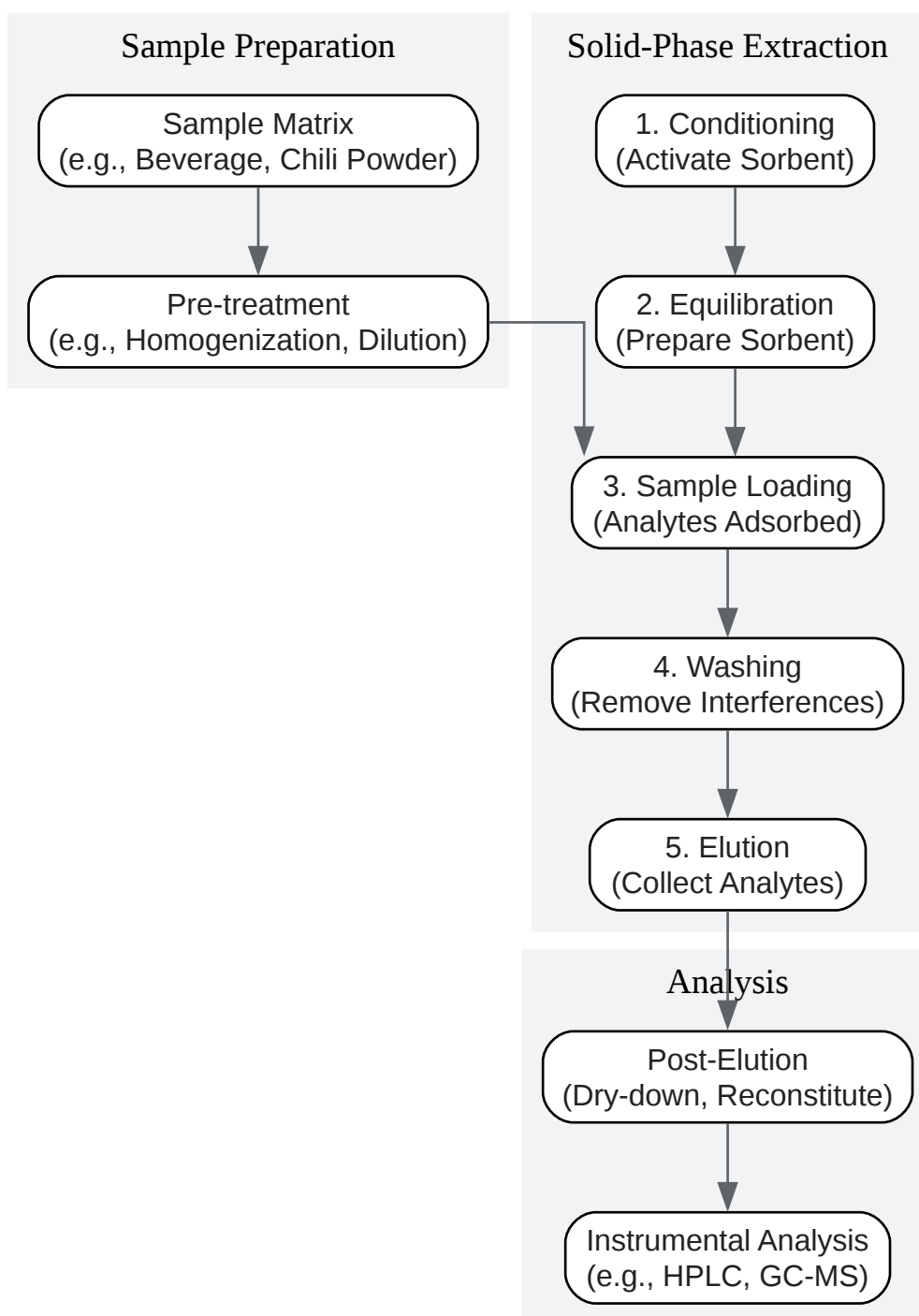
- Homogenize 1 g of chili powder with 10 mL of acetone.
- Centrifuge the mixture and collect the supernatant.
- Dilute an aliquot of the acetone extract with water before loading.

2. SPE Protocol:

- Cartridge Conditioning:
 - 2 mL Ethyl Acetate
 - 2 mL Methanol
 - 2 mL 0.1 M NaOH
 - 2 mL Water
- Sample Loading:
 - Load 5 mL of the diluted acetone pre-extract.
- Washing:
 - 2 mL 70% Methanol in water
 - 1 mL 1 M NaOH in water
 - 2 mL Methanol
 - 1 mL Ethyl Acetate
- Elution:
 - Elute with 2 mL of 89:9:2 ethyl acetate/methanol/formic acid.
- Post-Elution:
 - Evaporate the eluate and reconstitute in 200 μ L of 90:10 acetonitrile/water for LC-MS analysis.

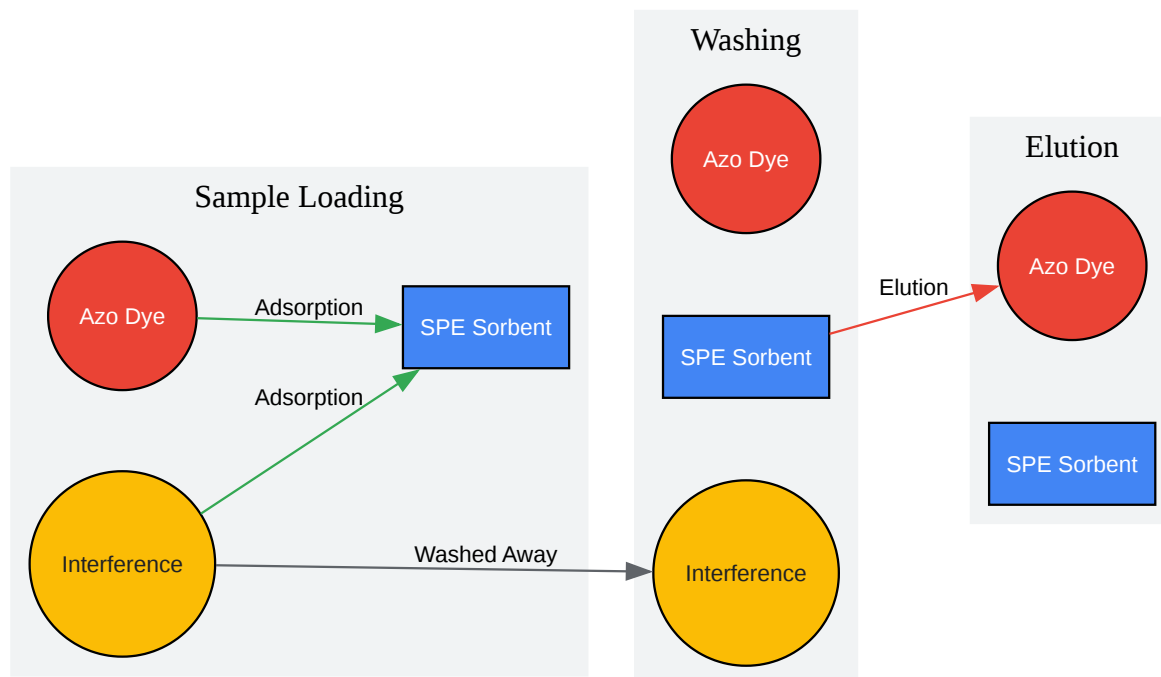
Visualizations

The following diagrams illustrate the generalized workflow for solid-phase extraction and a conceptual representation of the SPE process.



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Figure 1. General workflow for solid-phase extraction of azo dyes.



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Figure 2. Conceptual diagram of the SPE process.

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